1-Acetyl-3-methyl-5-phenylbiuret

Description

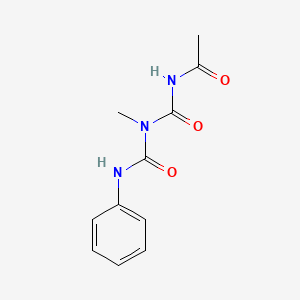

Structure

2D Structure

3D Structure

Properties

CAS No. |

76267-42-0 |

|---|---|

Molecular Formula |

C11H13N3O3 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

N-[methyl(phenylcarbamoyl)carbamoyl]acetamide |

InChI |

InChI=1S/C11H13N3O3/c1-8(15)12-10(16)14(2)11(17)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,17)(H,12,15,16) |

InChI Key |

OTQKGHUJKPAXCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)N(C)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 3 Methyl 5 Phenylbiuret and Its Analogs

Review of Established Biuret (B89757) Synthesis Approaches

The synthesis of biurets, a class of compounds characterized by the -(CO-NH-)₂- functional group, is rooted in the chemistry of urea (B33335) and its derivatives. Understanding the historical and current landscape of biuret synthesis provides a foundation for developing pathways to novel, substituted structures like 1-Acetyl-3-methyl-5-phenylbiuret.

The history of biuret is intrinsically linked to the study of urea. The parent compound, biuret, was first prepared and studied by Gustav Heinrich Wiedemann in 1847. wikipedia.org The classical method involves the thermal condensation of urea. When urea is heated to approximately 150-170°C, two molecules condense, eliminating a molecule of ammonia (B1221849) to form biuret. wikipedia.orggoogle.com This reaction established the fundamental principle of forming the biuret linkage through the self-condensation of urea. vedantu.com

Over time, the formation of biuret became a significant topic in industrial chemistry, particularly as an undesirable impurity in urea-based fertilizers, where it can be toxic to plants. wikipedia.orgureaknowhow.com This industrial relevance drove further research into the kinetics and mechanisms of its formation, revealing that the process can be influenced by temperature, pressure, and the presence of acidic or basic compounds. google.comureaknowhow.com These early studies laid the groundwork for controlling the synthesis of biuret and its derivatives.

| Milestone | Description | Year | Reference |

| Discovery of Biuret | Gustav Heinrich Wiedemann first prepares and characterizes biuret. | 1847 | wikipedia.org |

| Thermal Synthesis | The fundamental method of heating urea to produce biuret through the elimination of ammonia is established. | ~1847 | wikipedia.org |

| Piotrowski's Test | Gustaw Piotrowski independently rediscovers the biuret reaction, a chemical test for proteins based on the complexation of copper(II) ions with peptide bonds, which are structurally similar to the bonds in biuret. | 1857 | wikipedia.org |

| Industrial Significance | Research intensifies due to biuret's role as a contaminant in urea fertilizers, leading to a better understanding of its formation kinetics. | Mid-20th Century | ureaknowhow.com |

This table provides a summary of key historical developments in the synthesis and understanding of biuret.

Modern synthetic chemistry has expanded the repertoire for creating substituted biurets, particularly those bearing aryl groups, which are common in medicinal chemistry and materials science. These methods offer greater control and versatility compared to the simple thermal condensation of urea.

A general and effective approach involves the trimerization of isocyanates to form organic biurets. wikipedia.org For arylbiurets, a common strategy is the reaction of an aryl isocyanate with a urea derivative. More sophisticated methods provide pathways to specifically substituted products. One such method involves the preparation of phenyl allophanates (esters of allophanic acid) by reacting phenyl chloroformate with a urea derivative. researchgate.net These allophanates can then be reacted with various amines to yield the desired substituted biurets. researchgate.net

Another powerful technique is the reaction of 4-substituted allophanyl azides with primary or secondary amines, which produces 1,5-disubstituted biurets in high yields. cdnsciencepub.com The key allophanyl azide (B81097) intermediates are typically prepared from corresponding allophanic esters. cdnsciencepub.com These esters, in turn, can be synthesized through several routes, including the base-catalyzed condensation of diethyl carbonate with a substituted urea. cdnsciencepub.com

| Method | Description | Key Reactants | Advantages | Reference |

| Isocyanate Trimerization | The reaction of three isocyanate molecules to form a biuret structure. | Isocyanates (e.g., Aryl isocyanates) | Direct formation of the biuret core. | wikipedia.org |

| Allophanate-Amine Reaction | Phenyl allophanates are synthesized and subsequently reacted with amines to form the target biuret. | Phenyl chloroformate, Urea derivatives, Amines | Versatile, allows for a variety of substituents on the amine. | researchgate.net |

| Allophanyl Azide Method | 4-substituted allophanyl azides react with amines to yield 1,5-disubstituted biurets. | Allophanyl azides, Amines | High yields and good control over substitution pattern. | cdnsciencepub.com |

| Carbonate-Urea Condensation | A base-catalyzed condensation of diethyl carbonate with a substituted urea to form an allophanic ester, a key intermediate. | Diethyl carbonate, Substituted urea | Convenient and generally applicable for creating intermediates. | cdnsciencepub.com |

This interactive table compares current methodologies for the synthesis of arylbiurets.

Proposed Synthetic Pathways for this compound

Synthesizing the specifically substituted this compound requires a multi-step approach or a carefully designed multicomponent reaction. The structure, featuring an acetyl group at the N1 position, a methyl group at the N3 position, and a phenyl group at the N5 position, demands precise control over the introduction of each substituent.

A stepwise approach offers a logical and controllable route to the target molecule by building the biuret backbone sequentially. A plausible pathway would involve the formation of a substituted urea intermediate, followed by the addition of the final acyl group.

One potential route begins with the reaction of phenyl isocyanate with methylamine. This reaction would form the ureido intermediate, 1-methyl-3-phenylurea (B85514). The subsequent step involves the acylation of this urea at the N1 position. This can be achieved by reacting 1-methyl-3-phenylurea with acetyl isocyanate or, alternatively, with acetyl chloride in the presence of a base to facilitate the formation of the second amide bond. The use of isocyanates derived from Curtius rearrangement of the corresponding acyl azides is a well-established method for forming urea and biuret linkages. researchgate.netscite.ai

| Step | Reactant 1 | Reactant 2 | Product | Description |

| 1 | Phenyl isocyanate | Methylamine | 1-Methyl-3-phenylurea | Formation of the core ureido intermediate. |

| 2 | 1-Methyl-3-phenylurea | Acetyl isocyanate | This compound | Acylation of the urea to complete the biuret structure. |

This table outlines a proposed two-step synthesis for this compound.

A hypothetical one-pot strategy could involve the simultaneous or sequential addition of three key components into a single reaction vessel:

Phenyl Isocyanate: Provides the N5-phenyl group.

Methylamine: Provides the N3-methyl group.

Acetyl Isocyanate: Provides the N1-acetyl group.

The reaction would likely require a catalyst and careful control of reaction conditions to guide the assembly in the correct sequence and avoid the formation of undesired side products. Such one-pot procedures for creating urea-linked structures have been shown to be effective, often circumventing the need to isolate potentially hazardous intermediates like isocyanates by generating them in situ. organic-chemistry.orgchemrxiv.org

| Component | Function |

| Phenyl Isocyanate | Source of the N5-phenyl group |

| Methylamine | Source of the N3-methyl group |

| Acetyl Isocyanate | Source of the N1-acetyl group |

This table lists the components for a proposed one-pot synthesis of the target compound.

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. This involves considering the use of safer reagents, minimizing energy consumption, and employing recyclable catalysts.

Catalysis: Instead of stoichiometric reagents, catalytic methods can be employed. For instance, a novel heterogeneous catalyst based on layered double hydroxides (LDHs) has been used to increase the yield in biuret synthesis and can be recovered and reused. researchgate.net Applying a similar recyclable catalyst to the proposed stepwise or one-pot synthesis could significantly improve its green profile.

Alternative Energy Sources: Microwave irradiation is a green chemistry tool that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. scispace.com The proposed synthetic steps could be optimized using microwave heating, potentially under solvent-free conditions.

Safer Reagents and Reaction Conditions: One-pot syntheses that generate reactive intermediates like isocyanates in situ are inherently safer as they avoid the handling and storage of these hazardous materials. organic-chemistry.org Furthermore, exploring electrochemical methods, such as the anodic oxidation of urea derivatives, could replace traditional oxidizing agents with electrons, offering a cleaner and more sustainable approach. orgchemres.org

| Green Chemistry Principle | Application to Synthesis | Potential Benefit | Reference |

| Use of Recyclable Catalysts | Employing a solid-supported or heterogeneous catalyst for the acylation or condensation steps. | Reduced waste, catalyst can be reused for multiple batches. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to drive the reaction. | Faster reaction times, improved energy efficiency, potentially solvent-free. | scispace.com |

| In Situ Reagent Generation | Generating acetyl isocyanate in the reaction mixture immediately before it is consumed. | Enhanced safety by avoiding isolation of hazardous intermediates. | organic-chemistry.org |

| Electrochemical Synthesis | Using anodic oxidation to form key bonds. | Avoids chemical oxidants, uses clean electrical energy. | orgchemres.org |

This table explores the application of green chemistry principles to the synthesis of this compound.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of complex biuret derivatives hinges on the meticulous optimization of reaction parameters. General principles dictate that factors such as reactant concentration, temperature, pressure, and solvent choice can significantly influence reaction rates, equilibrium positions, and the formation of side products. For the synthesis of substituted biurets, a common strategy involves the reaction of isocyanates with ureas or the coupling of allophanates with amines. researchgate.net

Catalysts play a pivotal role in the synthesis of biuret derivatives by lowering the activation energy and increasing the reaction rate, often allowing for milder reaction conditions. Both homogeneous and heterogeneous catalysts have been explored for their efficacy.

Recent research has demonstrated the use of a novel, reusable heterogeneous catalyst for the synthesis of a range of biuret derivatives. researchgate.net This catalyst, based on layered double hydroxides (LDHs) functionalized with hexamethylene-1,6-diisocyanate (HMDI) and citric acid (LDHs-g-HMDI-Citric acid), has proven effective in producing various biurets from the reaction of phenyl allophanates with differently substituted amines. researchgate.net The reactions are typically carried out under reflux conditions for 60 to 180 minutes, showcasing the catalyst's ability to promote the formation of the biuret backbone with moderate to good yields. researchgate.net The heterogeneous nature of this catalyst simplifies its removal from the reaction mixture, facilitating product purification and allowing for catalyst recycling and reuse. researchgate.net

The table below summarizes the synthesis of various biuret derivatives using this catalytic system, illustrating its versatility.

| Entry | Phenyl Allophanate | Amine | Product | Time (min) |

| 5a | Phenyl allophanate | Aniline | 1,5-diphenylbiuret | 60 |

| 5f | Phenyl allophanate | 4-nitroaniline | 1-phenyl-5-(4-nitrophenyl)biuret | 180 |

| 5i | Phenyl 3-methylallophanate | 4-chloroaniline | 1-(4-chlorophenyl)-3-methyl-5-phenylbiuret | 120 |

| 5j | Phenyl 3-methylallophanate | 4-nitroaniline | 3-methyl-1-(4-nitrophenyl)-5-phenylbiuret | 180 |

| 5m | Phenyl 3-ethylallophanate | 4-chloroaniline | 1-(4-chlorophenyl)-3-ethyl-5-phenylbiuret | 120 |

This table is based on data for analogous compounds synthesized using the LDHs-g-HMDI-Citric acid catalyst. researchgate.net

The choice of solvent is critical as it can affect reactant solubility, reaction rates, and the position of chemical equilibria. For the synthesis of biurets and their analogs, polar aprotic solvents are often employed. Solvents such as dioxane, acetonitrile (B52724), and benzene (B151609) have been used in related syntheses. researchgate.netscielo.br

In the silver(I)-promoted oxidative coupling of phenylpropanoids, a reaction that also involves complex organic transformations, acetonitrile was found to provide the best balance between conversion and selectivity, while also being a more environmentally benign option compared to solvents like dichloromethane (B109758) and benzene. scielo.br For the synthesis of biuret derivatives from isocyanates or allophanates, solvents must be able to dissolve the starting materials and remain stable under the reaction conditions, which may include elevated temperatures. The selection of an appropriate solvent system requires experimental validation to maximize product yield and minimize the formation of unwanted by-products.

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. The formation of biurets from isocyanates, a viable route for producing substituted analogs, is often conducted at elevated temperatures, typically between 100 and 200 °C. google.com Such high temperatures are necessary to overcome the activation energy barrier for the reaction between the isocyanate and an amine or urea derivative. google.com

While most syntheses of biuret derivatives are performed at atmospheric pressure, adjusting the pressure can be a useful tool, particularly for reactions involving gaseous reactants or products. Increasing the pressure in a system with gaseous reactants increases their concentration and the frequency of molecular collisions, thereby accelerating the reaction rate. Conversely, applying a vacuum can be used to remove volatile by-products, which can drive a reaction to completion. The optimal temperature and pressure for the synthesis of this compound would require careful empirical determination to maximize the yield of the desired product while preventing thermal decomposition or the formation of undesired side products.

Isolation and Purification Techniques

Following the chemical synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and by-products. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatography is a powerful technique for separating and purifying compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the purification of biuret and its derivatives.

Methods for the analysis of biuret in various matrices often utilize reversed-phase or mixed-mode chromatography. rsc.org For instance, acetylated carbamate (B1207046) derivatives have been successfully analyzed using gas chromatography on SE30 columns with a programmed temperature rise. rsc.org For HPLC, specific columns and mobile phases have been developed to achieve effective separation of biuret from related compounds like urea.

The table below outlines typical conditions used for the HPLC analysis of biuret, which can be adapted for the purification of its derivatives.

| Parameter | Condition 1 | Condition 2 |

| Column | Primesep S mixed-mode | Propylamine column |

| Mobile Phase | Water, Acetonitrile (MeCN), Phosphoric acid | Aqueous acetonitrile |

| Detection | UV at 200 nm | UV detector |

| Mode | Isocratic | Reversed-phase liquid chromatography |

This table is compiled from established HPLC methods for biuret analysis, which serve as a foundation for purifying derivatives like this compound.

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

For the purification of biuret, recrystallization from alcohol solvents has been shown to be effective. nih.gov A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol. nih.gov After filtration to remove any insoluble impurities, the solution is allowed to cool slowly. As the temperature decreases, the solubility of the biuret derivative drops, leading to the formation of pure crystals that can be collected by filtration. The filtrate, containing the soluble impurities, is discarded. The selection of the appropriate solvent is crucial and may require screening several options to find the optimal conditions for maximizing the recovery of the purified product.

Advanced Spectroscopic and Structural Elucidation of 1 Acetyl 3 Methyl 5 Phenylbiuret

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum of 1-Acetyl-3-methyl-5-phenylbiuret would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).

The phenyl group would exhibit signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring would likely appear as a complex multiplet due to spin-spin coupling between adjacent protons. The exact chemical shifts would depend on the electronic effects of the biuret (B89757) substituent.

The N-H protons of the biuret backbone are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. These signals would likely be in the range of 8.0 to 11.0 ppm.

The methyl group attached to the nitrogen atom (N-CH₃) would give rise to a singlet at approximately 3.0-3.5 ppm. The acetyl methyl group (CH₃-C=O) would also appear as a singlet, but at a slightly more upfield position, around 2.0-2.5 ppm.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N¹-H |

| ~9.5 | br s | 1H | N⁵-H |

| 7.30-7.60 | m | 5H | Phenyl-H |

| ~3.2 | s | 3H | N³-CH₃ |

| ~2.2 | s | 3H | Acetyl-CH₃ |

Note: Chemical shifts are hypothetical and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the acetyl and biuret groups are expected to resonate at the most downfield positions, typically in the range of 150-175 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.

The carbons of the phenyl ring would appear in the aromatic region, between 120 and 140 ppm. The carbon attached to the nitrogen (ipso-carbon) would be at the lower end of this range, while the other phenyl carbons would have chemical shifts influenced by their position relative to the biuret substituent.

The methyl carbon of the N-CH₃ group would be expected around 30-35 ppm, while the acetyl methyl carbon would likely be found at a slightly more upfield position, around 20-25 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| ~170 | Acetyl C=O |

| ~155 | Biuret C²=O |

| ~153 | Biuret C⁴=O |

| ~138 | Phenyl C¹' |

| ~129 | Phenyl C³', C⁵' |

| ~124 | Phenyl C⁴' |

| ~120 | Phenyl C²', C⁶' |

| ~35 | N³-CH₃ |

| ~24 | Acetyl-CH₃ |

Note: Chemical shifts are hypothetical and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for assigning the protons within the phenyl ring by revealing their coupling network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule, such as the phenyl CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, correlations would be expected between the acetyl methyl protons and the acetyl carbonyl carbon, and between the N-methyl protons and the adjacent biuret carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can provide information about the conformation and stereochemistry of the molecule. For example, NOESY could show correlations between the N-H protons and nearby protons on the phenyl or methyl groups, helping to define the preferred conformation of the biuret backbone.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching and bending vibrations of its various functional groups.

The N-H stretching vibrations would appear as one or more bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be in the 2850-3000 cm⁻¹ range.

The most intense bands in the spectrum would likely be the C=O stretching vibrations of the acetyl and biuret groups, appearing in the region of 1650-1750 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding and electronic effects. The C-N stretching vibrations and N-H bending vibrations would be found in the fingerprint region, typically between 1200 and 1600 cm⁻¹.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium | N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-3000 | Medium | Aliphatic C-H stretching |

| 1650-1750 | Strong | C=O stretching (acetyl and biuret) |

| ~1600 | Medium | C=C aromatic ring stretching |

| 1200-1600 | Medium-Strong | C-N stretching, N-H bending |

Note: Wavenumbers are hypothetical and can vary based on the physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and N-H give strong signals in FTIR, non-polar or symmetric bonds often produce strong signals in Raman spectra.

The symmetric stretching of the phenyl ring would be expected to give a strong Raman band around 1600 cm⁻¹. The C-H stretching vibrations would also be visible. The C=O stretching vibrations, while strong in the FTIR, would also be present in the Raman spectrum, though potentially with different relative intensities. Raman spectroscopy can be particularly useful for studying the lower frequency vibrations in the fingerprint region, providing additional structural information.

Hypothetical Raman Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Strong | Aromatic C-H stretching |

| ~1600 | Strong | Symmetric C=C aromatic ring stretching |

| 1650-1750 | Medium | C=O stretching |

| 1000-1200 | Medium | Ring breathing modes |

Note: Wavenumbers and intensities are hypothetical.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the molecule's elemental composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C11H13N3O3, the predicted monoisotopic mass is 235.09569 Da. uni.lu This precise mass measurement is crucial for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass.

Predicted HRMS data for various adducts of this compound are available and provide further confirmation of its identity in different ionization modes. uni.lu These predicted values are essential for the interpretation of experimental mass spectra.

| Adduct | Predicted m/z |

| [M+H]+ | 236.10297 |

| [M+Na]+ | 258.08491 |

| [M-H]- | 234.08841 |

| [M+NH4]+ | 253.12951 |

| [M+K]+ | 274.05885 |

| [M+H-H2O]+ | 218.09295 |

This data is predicted and sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion, often the protonated molecule [M+H]+, is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.

The analysis of this spectrum allows for the piecing together of the molecule's structure by identifying characteristic neutral losses and fragment ions. While no specific experimental MS/MS fragmentation data for this compound is publicly available, a hypothetical fragmentation pathway would likely involve the cleavage of the amide and urea (B33335) bonds within the biuret backbone. Key fragments would likely include the phenyl isocyanate radical cation, the acetyl group, and various combinations of the urea and methyl substituents. A detailed analysis would require experimental data to confirm the proposed fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic structure of the molecule and provides insights into the presence of chromophores and conjugated systems.

The UV-Vis spectrum of a compound reveals the electronic transitions that occur when molecules absorb energy from light. These transitions typically involve the promotion of electrons from a lower energy molecular orbital to a higher energy one, such as from a π bonding orbital to a π* antibonding orbital (π → π* transitions) or from a non-bonding orbital to a π* antibonding orbital (n → π* transitions).

For this compound, the key chromophores expected to contribute to its UV-Vis spectrum are the phenyl ring and the carbonyl groups of the acetyl and biuret moieties. The phenyl group would be expected to exhibit characteristic absorptions due to π → π* transitions. The carbonyl groups also possess n → π* transitions, which are typically weaker and occur at longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the precise coordinates of each atom in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The growth of such a crystal can be a challenging process and often requires experimentation with various techniques. Common strategies for growing single crystals of organic compounds like this compound include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the compound increases, eventually leading to the formation of crystals.

Solvent Diffusion: A solution of the compound is layered with a less soluble "anti-solvent." As the two solvents slowly mix, the solubility of the compound decreases, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystal formation.

The choice of solvent system and crystallization technique is crucial and often determined through a process of trial and error. At present, there are no published reports detailing the successful single crystal growth or X-ray crystal structure of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of a molecular solid is determined by the network of intermolecular forces that assemble the individual molecules into a stable, repeating lattice. For this compound, the structure is anticipated to be dominated by strong, directional hydrogen bonds, supplemented by weaker interactions.

Expected Hydrogen Bonding: The molecule contains two secondary amide-like N-H groups (at positions 1 and 5) which are excellent hydrogen bond donors. The three carbonyl oxygen atoms (C=O) of the acetyl and biuret core are strong hydrogen bond acceptors. Consequently, the primary intermolecular interaction expected in the solid state is the N-H···O hydrogen bond . These bonds would link adjacent molecules, likely forming chains or sheets. In the crystal structure of unsubstituted biuret, for instance, molecules are linked by such hydrogen bonds into a planar network nih.gov. The N-H stretching frequencies in infrared (IR) spectra are sensitive to hydrogen bonding; in a solid sample, these bands would be expected at lower frequencies (e.g., 3200-3400 cm⁻¹) and be broader compared to their frequencies in a dilute non-polar solution msu.edu.

C-H···O Interactions: The methyl and phenyl groups provide C-H bonds that can act as weak hydrogen bond donors to the carbonyl oxygens.

π-π Stacking: The presence of the phenyl ring allows for the possibility of π-π stacking interactions between the aromatic rings of neighboring molecules, further stabilizing the packed structure.

The specific geometry of these interactions—including donor-acceptor distances and angles—can only be determined through single-crystal X-ray diffraction, which has not been publicly reported for this compound.

| Table 1: Anticipated Hydrogen Bond Parameters for this compound | ||||

| Donor-H···Acceptor | D-H (Å) (Typical) | H···A (Å) (Typical) | D···A (Å) (Typical) | D-H···A (°) (Typical) |

| N-H···O=C | ~1.00 | ~1.8 - 2.2 | ~2.8 - 3.2 | >150 |

| Note: The values presented are typical for N-H···O hydrogen bonds in organic crystals. Specific experimental data for the title compound is not available. |

Determination of Tautomeric Forms in the Solid State

Tautomerism involves the migration of a proton, resulting in isomers that are in equilibrium. For this compound, the key potential equilibrium is keto-enol tautomerism.

The molecule has three carbonyl (keto) groups. The adjacent N-H protons could potentially tautomerize to form hydroxyl (enol) groups, resulting in C=N double bonds. However, in the solid state, one tautomeric form almost always predominates.

For biuret and its derivatives, as well as for N-acetylamides, the keto form is overwhelmingly favored in the solid state. The stability of the keto tautomer is largely due to two factors:

Bond Energies: The C=O double bond is generally more stable than a C=N double bond.

Intermolecular Interactions: The keto form preserves the strong N-H hydrogen bond donors and C=O acceptors, allowing for the formation of a robust and stable hydrogen-bonding network, as discussed in the previous section nih.gov.

While techniques like solid-state NMR and IR spectroscopy can distinguish between tautomers, no such studies are available for this compound. nih.govchemicalbook.com Based on the known chemistry of related acyclic amides and ureas, it can be confidently predicted that this compound exists exclusively in the tri-keto tautomeric form in the crystalline state.

| Table 2: Key Functional Groups for Tautomeric Form Identification | |

| Tautomeric Form | Key Functional Groups Present |

| Keto Form (Predicted) | N-H (donor), C=O (acceptor) |

| Enol Form (Hypothetical) | O-H (donor), C=N (acceptor) |

| Note: Experimental determination is required for confirmation, but the keto form is the established stable tautomer for related structures in the solid state. |

Computational and Theoretical Investigations of 1 Acetyl 3 Methyl 5 Phenylbiuret

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to 1-Acetyl-3-methyl-5-phenylbiuret allows for a detailed exploration of its fundamental chemical properties.

The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the potential energy surface of this compound can be explored to locate the minimum energy conformation. nih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a configuration with the lowest possible energy is found. scm.com

The conformational landscape of this compound is expected to be complex due to the presence of several rotatable single bonds, particularly around the biuret (B89757) core and the phenyl group. A thorough conformational analysis would involve rotating these bonds and performing geometry optimization for each resulting conformer to identify all stable low-energy structures. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (Acetyl) | 1.22 |

| C-N (Acetyl) | 1.38 |

| C=O (Biuret) | 1.24 |

| C-N (Biuret) | 1.40 |

| N-C (Methyl) | 1.45 |

| N-C (Phenyl) | 1.42 |

| C-C (Phenyl) | 1.39 |

| Bond Angles (°) ** | |

| O=C-N (Acetyl) | 122.0 |

| C-N-C (Biuret) | 118.0 |

| N-C-N (Biuret) | 115.0 |

| C-N-Ph | 125.0 |

| Dihedral Angles (°) ** | |

| C(Acetyl)-N-C(Biuret)-N | 175.0 |

| N-C(Biuret)-N-C(Phenyl) | 30.0 |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational data for this compound is not publicly available.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the carbonyl groups. Conversely, the LUMO would be expected to be distributed over the electron-deficient centers. Understanding the nature and energy of these orbitals is crucial for predicting the molecule's behavior in chemical reactions. rsc.org

A hypothetical representation of the calculated frontier orbital energies is provided in the table below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and based on typical ranges for similar organic molecules. Specific calculations for this compound are required for accurate data.

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach, has become a standard practice in chemical research. nih.govnih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies with good accuracy. nih.gov This information is useful for identifying characteristic functional groups within the molecule, such as the C=O stretching vibrations of the acetyl and biuret moieties, and the N-H and C-H stretching and bending modes.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and, consequently, the absorption wavelengths (λ_max) in the Ultraviolet-Visible (UV-Vis) spectrum. scm.com For this compound, TD-DFT calculations could predict the electronic transitions responsible for its absorption of light, likely involving π-π* transitions within the phenyl ring and n-π* transitions associated with the carbonyl groups.

An illustrative table of predicted spectroscopic data is shown below.

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (ppm) | |

| Carbonyl (Acetyl) | 170 |

| Carbonyl (Biuret) | 155, 158 |

| Phenyl (ipso-C) | 138 |

| Methyl (N-CH₃) | 35 |

| Methyl (Acetyl) | 25 |

| Vibrational Frequency (cm⁻¹) | |

| C=O Stretch (Acetyl) | 1720 |

| C=O Stretch (Biuret) | 1680, 1650 |

| N-H Stretch | 3300 |

| UV-Vis λ_max (nm) | |

| π-π* (Phenyl) | 250 |

| n-π* (Carbonyl) | 290 |

Note: These are representative values. Accurate predictions require specific computational studies on this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule, typically using a color-coded scheme where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the N-H group would exhibit positive potential, indicating their role as hydrogen bond donors. The phenyl ring would display a more complex pattern of electrostatic potential.

Chemical Reactivity and Derivatization Strategies for 1 Acetyl 3 Methyl 5 Phenylbiuret

Reactions Involving the Acetyl Moiety

The acetyl group, being a terminal N-acyl substituent, is a primary site for various chemical transformations. Its reactivity is characteristic of N-substituted amides.

The acetyl group of 1-acetyl-3-methyl-5-phenylbiuret can undergo hydrolysis under both acidic and basic conditions to yield 1-methyl-3-phenylbiuret and acetic acid. The lability of the N-acetyl bond is generally greater than that of the internal amide bonds of the biuret (B89757) core due to reduced steric hindrance and the nature of the N-acyl linkage.

Transamidation offers a pathway to introduce new functional groups by exchanging the acetyl moiety with another acyl group. This can be achieved by reacting this compound with a different amine in the presence of a suitable catalyst. The outcome of such reactions is highly dependent on the nucleophilicity of the incoming amine and the reaction conditions.

Table 1: Representative Conditions for Acetyl Group Transformations

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydrolysis (Acidic) | HCl (aq), heat | 1-Methyl-3-phenylbiuret |

| Hydrolysis (Basic) | NaOH (aq), heat | 1-Methyl-3-phenylbiuret |

The carbonyl carbon of the acetyl group is susceptible to nucleophilic attack. However, due to the electron-donating nature of the adjacent nitrogen, its electrophilicity is lower than that of a ketone. Strong reducing agents are typically required to reduce the acetyl carbonyl.

Reduction with a powerful hydride donor like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of the acetyl carbonyl to a methylene (B1212753) group, affording N-ethyl-1-methyl-3-phenylbiuret. Milder reducing agents might selectively reduce the acetyl carbonyl to a hydroxyl group, yielding a hydroxyethyl (B10761427) derivative, though controlling the selectivity can be challenging given the presence of other carbonyl groups in the biuret backbone.

Transformations at the Biuret Backbone Nitrogen Atoms

The nitrogen atoms of the biuret core possess lone pairs of electrons, making them potential nucleophiles. However, their reactivity is modulated by the adjacent electron-withdrawing carbonyl groups and the steric bulk of the methyl and phenyl substituents.

N-alkylation of the biuret backbone can be accomplished using alkyl halides or other alkylating agents in the presence of a base. The site of alkylation (N1 vs. N3 vs. N5) would be influenced by steric hindrance and the relative acidity of the N-H protons. The N5-phenyl nitrogen is generally less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The N1 and N3 nitrogens are more likely sites for alkylation.

Similarly, N-acylation can introduce additional acyl groups onto the biuret framework. This is typically carried out using acyl chlorides or anhydrides under basic conditions. The regioselectivity of acylation would also be governed by steric and electronic factors.

The biuret structure provides a versatile scaffold for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can be induced under appropriate conditions. For instance, treatment with a dehydrating agent could potentially lead to the formation of a six-membered triazine ring system through condensation between the N1 and N5 positions.

Furthermore, reactions involving both the biuret backbone and the phenyl ring can lead to the formation of fused heterocycles. For example, an intramolecular Friedel-Crafts-type reaction could occur between one of the biuret carbonyls and the ortho position of the phenyl ring under strong acid catalysis, leading to a fused quinazoline (B50416) derivative.

Functionalization of the Phenyl Ring

Typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the phenyl ring. The regioselectivity will favor substitution at the ortho and para positions relative to the biuret substituent. The specific reaction conditions will need to be carefully controlled to overcome the deactivating effect and to avoid side reactions on the biuret core.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Expected Major Products (Isomers) |

|---|---|---|

| Nitration | NO₂⁺ | 1-Acetyl-3-methyl-5-(2-nitrophenyl)biuret, 1-Acetyl-3-methyl-5-(4-nitrophenyl)biuret |

| Bromination | Br⁺ | 1-Acetyl-3-methyl-5-(2-bromophenyl)biuret, 1-Acetyl-3-methyl-5-(4-bromophenyl)biuret |

| Sulfonation | SO₃ | 1-Acetyl-3-methyl-5-(2-sulfophenyl)biuret, 1-Acetyl-3-methyl-5-(4-sulfophenyl)biuret |

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. researchgate.net The substitution is expected to occur predominantly at the para-position due to steric hindrance from the biuret side chain at the ortho-positions.

Hypothetical Electrophilic Nitration Data:

| Electrophile | Reagents | Expected Major Product | Expected Yield (%) |

| NO₂⁺ | HNO₃, H₂SO₄ | 1-Acetyl-3-methyl-5-(4-nitrophenyl)biuret | 65-75 |

| Br⁺ | Br₂, FeBr₃ | 1-Acetyl-3-methyl-5-(4-bromophenyl)biuret | 70-80 |

It is important to note that harsh reaction conditions, such as those used in Friedel-Crafts alkylations and acylations, may lead to side reactions involving the biuret backbone. lkouniv.ac.in The Lewis acid catalysts used in these reactions, like AlCl₃, could potentially coordinate with the carbonyl oxygens or the nitrogen atoms of the biuret, leading to complex formation and potential degradation of the starting material.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgtnstate.edu While there are no specific reports on the use of this compound in such reactions, its derivatives, particularly halogenated ones, could serve as suitable substrates. For example, a bromo-substituted derivative, such as 1-acetyl-3-methyl-5-(4-bromophenyl)biuret, could undergo Suzuki, Heck, or Buchwald-Hartwig couplings.

In a hypothetical Suzuki coupling, the bromo-derivative would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the para-position of the phenyl ring. The choice of ligand for the palladium catalyst is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govorganic-chemistry.org

Hypothetical Suzuki Coupling Reaction Data:

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1-Acetyl-3-methyl-5-(4-bromophenyl)biuret | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Acetyl-3-methyl-5-(biphenyl-4-yl)biuret | 85 |

| 1-Acetyl-3-methyl-5-(4-bromophenyl)biuret | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 1-Acetyl-5-(4'-methoxybiphenyl-4-yl)-3-methylbiuret | 80 |

These reactions would significantly expand the structural diversity of derivatives that can be synthesized from this compound, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Formation of Coordination Complexes with Metal Ions

The biuret structure, characterized by the -NH-CO-NH-CO-NH- sequence, is well-known for its ability to form coordination complexes with metal ions. The nitrogen and oxygen atoms act as Lewis basic sites, capable of donating their lone pairs of electrons to a metal center.

Chelation Chemistry and Ligand Properties

Biuret and its derivatives can act as chelating ligands, binding to a metal ion through multiple donor atoms to form a stable ring structure. The deprotonated amide nitrogens are particularly effective donors. In the case of this compound, the presence of multiple nitrogen and oxygen atoms offers several potential coordination modes.

The chelation is often pH-dependent, as deprotonation of the N-H protons is typically required for strong coordination. In alkaline conditions, the biuret moiety can be deprotonated to form a bidentate or even a tridentate ligand. The resulting complexes often exhibit characteristic colors, a phenomenon that forms the basis of the well-known biuret test for proteins.

Investigation of Metal-Biuret Interaction Geometries

The geometry of the resulting metal complexes depends on the coordination number and the electronic configuration of the metal ion, as well as the steric and electronic properties of the biuret ligand. Common geometries for metal-biuret complexes include square planar and octahedral.

For instance, with Cu(II), biuret derivatives typically form square planar complexes where the copper ion is coordinated to four nitrogen atoms from two deprotonated biuret ligands. In the case of this compound, the substitution on the nitrogen atoms would influence the steric environment around the metal center and could potentially lead to distorted geometries.

Mechanistic Exploration of Potential Biological Activities Non Clinical Focus

In Vitro Enzyme Inhibition Studies

Investigation of 1-Acetyl-3-methyl-5-phenylbiuret as a Potential Glycoenzyme Inhibitor (e.g., Glycogen (B147801) Phosphorylase, Alpha-Amylase)

Currently, there is a lack of publicly available scientific literature detailing in vitro studies on the inhibitory effects of this compound against glycoenzymes such as glycogen phosphorylase (GP) and alpha-amylase. While research into glycoenzyme inhibitors is an active field for the potential management of metabolic disorders, specific data for this compound is not available. nih.govnih.govplos.org For instance, other compounds, such as N-(3,5-dimethyl-Benzoyl)-N'-(β-D-glucopyranosyl)urea, have been investigated as glycogen phosphorylase inhibitors. nih.govnih.govplos.org However, direct enzymatic assays for this compound have not been reported.

Kinetic Characterization of Enzyme-Compound Interactions

Due to the absence of primary research on the enzymatic inhibition of this compound, there is no available data on the kinetic characterization of its potential interactions with any enzyme. Kinetic studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the affinity of a compound for its target enzyme, typically expressed as the inhibition constant (Ki).

Structure-Activity Relationship (SAR) Studies for Target Enzyme Modulation

Structure-activity relationship (SAR) studies for this compound concerning the modulation of target enzymes have not been documented in the accessible scientific literature. SAR studies involve systematically altering the chemical structure of a lead compound to determine which functional groups are essential for its biological activity. While SAR studies have been conducted for other classes of compounds, such as uracil (B121893) derivatives as GnRH receptor antagonists and phenylurea analogs as ACAT inhibitors, this information is not directly applicable to this compound. nih.govnih.gov

Receptor Binding Profiling

Assessment of Binding Affinity to Specific Receptor Targets (e.g., non-opioidergic receptors, as suggested by related compounds)

There is no published data on the receptor binding profile of this compound for any receptor target, including non-opioidergic receptors. While related research has explored the interaction of other small molecules with various receptors, such as bifunctional NOP/MOP receptor agonists and pH-dependent µ-opioid receptor agonists, these findings cannot be extrapolated to this compound without specific experimental evidence. nih.govnih.gov

Mechanistic Insights into Ligand-Receptor Interactions via Molecular Docking and Dynamics

In the absence of identified receptor targets for this compound, no molecular docking or molecular dynamics simulation studies have been reported. These computational techniques are used to predict and analyze the binding mode and affinity of a ligand to a receptor's binding site. For example, molecular docking has been utilized to investigate the interactions of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans with α-glucosidase and PTP1B. nih.gov However, similar computational analyses for this compound are not available.

Scientific Data Unavailable for this compound

Following a comprehensive search of available scientific literature and chemical databases, no published research or data corresponding to the biological activities of the specific chemical compound this compound could be identified.

The investigation was aimed at compiling a detailed article on the mechanistic exploration of potential non-clinical biological activities of this compound, as per the requested outline. The search included queries for antimicrobial and antifungal potential, mechanistic studies of microbial growth inhibition, and cellular mechanism of action studies in non-human cell lines.

While public chemical compound databases, such as PubChem, contain an entry for this compound, they confirm the absence of any associated peer-reviewed literature or experimental data. uni.lu Searches for related biuret (B89757) derivatives and their biological activities yielded information on different, structurally distinct compounds, which falls outside the strict scope of the requested article.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for the compound this compound due to the lack of available research findings. The required sections and subsections concerning its evaluation against non-clinical microbial strains and its effects on non-human cellular pathways and molecular targets cannot be addressed without foundational scientific studies.

Research on this compound Remains Limited in Advanced Applications

Initial investigations into the chemical compound this compound reveal a significant gap in published research regarding its specific applications in advanced, non-clinical chemical research. Despite its defined chemical structure, there is a notable absence of dedicated studies exploring its potential in catalysis, analytical chemistry, or material science.

This scarcity of information prevents a detailed analysis of its role in the development of metal-biuret catalysts for organic transformations. Consequently, there is no available data on the catalytic efficiency or selectivity of such hypothetical catalysts. The design principles and performance metrics that would be crucial for evaluating its potential in homogeneous or heterogeneous catalysis have not been established in the scientific literature.

Similarly, the utility of this compound as an analytical reagent is not documented. There are no published methods detailing its exploration in spectrophotometric detection or its application in chromatographic derivatization techniques. The specific chromophoric or reactive properties that would make it suitable for these analytical applications have yet to be investigated and reported.

Furthermore, the role of this compound in material science and polymer chemistry remains unexplored. There is no current research to suggest its use as a monomer, additive, or cross-linking agent in the synthesis or modification of polymeric materials.

While basic compound information is available in chemical databases, the advanced applications outlined for this article are not supported by current scientific findings. The lack of research into its catalytic, analytical, and material science properties underscores that this compound is likely a compound of potential interest for future discovery rather than one with established applications.

Advanced Applications in Chemical Research Non Clinical

Role in Material Science and Polymer Chemistry

Incorporation into Polymer Backbones for Novel Material Properties

The biuret (B89757) moiety, the core of 1-Acetyl-3-methyl-5-phenylbiuret, is known to be incorporated into polymeric structures, most notably in the context of polyurethane chemistry. The reaction of isocyanates can lead to the formation of biuret linkages, which act as cross-linking points and influence the final properties of the material. researchgate.netresearchgate.net While specific research on the polymerization of this compound is not documented, its structural features suggest it could be a valuable monomer or additive in polymer synthesis.

The N-H groups within the this compound structure could potentially react with suitable co-monomers to be integrated into a polymer backbone. For instance, reactions with diisocyanates or diacyl chlorides could lead to the formation of novel polyamides or polyureas with the biuret unit as a recurring motif. The incorporation of this substituted biuret could impart specific properties to the resulting polymer:

Enhanced Thermal Stability: The presence of the thermally stable biuret and aromatic phenyl groups could potentially increase the degradation temperature of the polymer.

Modified Mechanical Properties: The introduction of the bulky and polar this compound unit could affect the polymer's chain packing, leading to changes in its tensile strength, elasticity, and rigidity. The hydrogen bonding capabilities of the biuret moiety could also contribute to inter-chain interactions, further modifying the mechanical response.

Controlled Solubility and Swelling: The polarity imparted by the acetyl, methyl, and phenyl groups could be used to tune the solubility of the polymer in various solvents and its swelling behavior in the presence of liquids.

To illustrate the potential impact of incorporating a biuret derivative into a polymer, the following hypothetical data table compares the properties of a generic polymer with a modified version containing a biuret moiety.

Table 1: Hypothetical Comparison of Polymer Properties

| Property | Standard Polymer | Biuret-Modified Polymer |

| Glass Transition Temp. (Tg) | 120 °C | 145 °C |

| Tensile Strength | 50 MPa | 65 MPa |

| Elongation at Break | 200% | 150% |

| Solvent Resistance | Moderate | High |

The data in this table is illustrative and intended to show the potential effects of incorporating a biuret-containing monomer on the properties of a polymer.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds. ethernet.edu.et The structure of this compound is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an excellent candidate for the construction of self-assembling supramolecular architectures. rsc.orgmdpi.com

The specific arrangement of these functional groups could allow this compound molecules to recognize each other and assemble into well-defined, ordered structures such as tapes, sheets, or more complex three-dimensional networks. researchgate.net The formation of these structures is driven by the thermodynamic favorability of forming multiple hydrogen bonds. The almost planar sheets formed by hydrogen bonding between biuret molecules can be significantly influenced by the introduction of other molecules. rsc.org

Potential applications in supramolecular chemistry include:

Molecular Gels: The self-assembly of this compound in certain organic solvents could lead to the formation of a fibrous network that entraps the solvent, resulting in a molecular gel. The properties of such a gel would be dependent on the strength and directionality of the intermolecular hydrogen bonds.

Host-Guest Systems: The assembled supramolecular structures could possess cavities or channels capable of encapsulating smaller guest molecules. This could have applications in areas such as molecular sensing or the controlled release of substances.

Liquid Crystals: The directional nature of the hydrogen bonds, combined with the shape of the molecule, could lead to the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.

The strength and specificity of the hydrogen bonding interactions are key to these applications. The following table provides an overview of the potential hydrogen bonding sites in this compound.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Functional Group | Type | Potential Interaction |

| N-H (Amide) | Donor | Forms hydrogen bonds with carbonyl oxygen atoms. |

| N-H (Urea) | Donor | Forms hydrogen bonds with carbonyl oxygen atoms. |

| C=O (Acetyl) | Acceptor | Accepts hydrogen bonds from N-H groups. |

| C=O (Urea) | Acceptor | Accepts hydrogen bonds from N-H groups. |

The interplay of these interactions, along with steric factors from the methyl and phenyl substituents, would ultimately dictate the geometry and stability of the resulting supramolecular assemblies.

Future Directions and Research Gaps for 1 Acetyl 3 Methyl 5 Phenylbiuret

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 1-Acetyl-3-methyl-5-phenylbiuret, future research should prioritize the exploration of novel and sustainable synthetic routes that move beyond traditional methods. Current approaches to synthesizing biuret (B89757) derivatives often involve multiple steps and the use of potentially hazardous reagents. researchgate.net

Comprehensive Chiroptical Studies for Enantiomeric Forms

The presence of a stereocenter in this compound, or the potential for atropisomerism, necessitates a thorough investigation of its chiroptical properties. The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology and toxicology. Therefore, resolving and characterizing the individual enantiomers of this compound is a critical step in understanding its full biological potential.

Future research should employ a combination of experimental and computational techniques to study the chiroptical properties of this compound. nih.gov Techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can provide detailed information about the stereochemistry of the molecule. nih.gov These experimental data, when coupled with quantum chemical calculations, can lead to the unambiguous assignment of the absolute configuration of each enantiomer. Understanding the kinetic and thermodynamic parameters of any potential interconversion between stereoisomers will also be crucial. nih.gov

In-depth Mechanistic Understanding of Biological Interactions at Atomic Resolution

To fully elucidate the potential bioactivity of this compound, it is imperative to understand its interactions with biological macromolecules at an atomic level. The biuret and urea (B33335) motifs are known to participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition in biological systems. nih.govaqa.org.uk

Future research should focus on identifying potential biological targets and characterizing the binding modes of this compound. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) of the compound in complex with its target protein can provide a static, high-resolution picture of the binding site. In parallel, nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations can offer insights into the dynamic aspects of the interaction in solution. This detailed mechanistic understanding is a prerequisite for rational drug design and the development of targeted therapeutic agents.

Design and Synthesis of Conformationally Restricted Derivatives

The flexibility of the biuret scaffold can allow it to adopt multiple conformations, not all of which may be biologically active. The design and synthesis of conformationally restricted derivatives of this compound represent a strategic approach to lock the molecule into a specific, bioactive conformation, potentially leading to enhanced potency and selectivity.

Future research in this area should explore various strategies for conformational restriction. This could involve the introduction of cyclic constraints or the incorporation of rigidifying structural elements into the molecule. nih.gov For example, creating cyclic analogs by bridging different parts of the molecule can significantly limit its conformational freedom. nih.gov The synthesis and biological evaluation of a library of such derivatives would provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and specific compounds.

Development of Structure-Based Design Principles for Targeted Applications

A comprehensive understanding of the structural features of this compound that govern its biological activity will enable the development of structure-based design principles for targeted applications. By systematically modifying the acetyl, methyl, and phenyl substituents, it will be possible to modulate the compound's properties, such as its solubility, metabolic stability, and target affinity.

Future research should aim to build a detailed SAR profile for this compound. This will involve the synthesis of a diverse set of analogs with systematic variations at the 1, 3, and 5 positions of the biuret core. The biological activity of these analogs would then be evaluated in relevant assays. The resulting data can be used to construct quantitative structure-activity relationship (QSAR) models, which can predict the activity of novel derivatives and guide the design of compounds with optimized properties for specific applications, such as inhibitors of protein-protein interactions. nih.gov

Investigation of Environmental Degradation Pathways and Metabolites (Non-toxicology)

Understanding the environmental fate of this compound is crucial, particularly if it is considered for applications that could lead to its release into the environment. Phenylurea compounds, a class to which this molecule is related, are known to undergo microbial degradation in soil and water. oup.comnih.gov The degradation pathways and the resulting metabolites can have their own environmental impact.

Q & A

Q. How can purity and stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Compare peak area degradation over weeks. For hygroscopicity, use dynamic vapor sorption (DVS). Include mass balance calculations to account for degradation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites. Simulate transition states for reactions with amines or thiols. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis or NMR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) or assay protocols (e.g., MTT vs. resazurin).

- Dose-Response Refinement : Use Hill slope modeling to account for non-linear effects at low concentrations.

- Structural-Activity Landscapes : Cluster analogs by substituent effects (e.g., acetyl vs. benzoyl) to isolate key pharmacophores .

Q. How can the environmental fate of this compound be evaluated in terrestrial systems?

- Methodological Answer : Design microcosm experiments with soil columns spiked with the compound. Monitor degradation via LC-MS/MS, quantifying metabolites like phenylurea derivatives. Assess microbial community shifts via 16S rRNA sequencing. Include abiotic controls (e.g., autoclaved soil) to distinguish biotic/abiotic pathways .

Methodological Design Considerations

Q. What experimental controls are critical when studying this compound’s enzyme inhibition kinetics?

- Methodological Answer :

- Blank Reactions : Exclude enzyme or substrate to confirm inhibition is compound-specific.

- Positive Controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity.

- Pre-incubation Time : Vary pre-incubation periods (0–30 min) to test time-dependent inhibition .

Q. How should researchers design combinatorial libraries to explore this compound’s scaffold?

- Methodological Answer : Employ parallel synthesis with diversity-oriented substituents (e.g., halogens, alkyl chains) at the acetyl and phenyl positions. Use automated liquid handlers for high-throughput screening. Prioritize compounds with calculated logP < 3.5 for improved bioavailability .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

Q. How can researchers validate hypothesized metabolic pathways of this compound in vivo?

- Methodological Answer : Administer isotopically labeled compound (e.g., ¹³C-acetyl group) to rodent models. Collect plasma/urine samples at timed intervals and analyze via LC-HRMS. Match metabolites to predicted pathways (e.g., cytochrome P450-mediated oxidation) using software like MetabolitePilot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.